1,1,2,2,3,3,4,4,5-Nonafluoropentane
Description
Properties
CAS No. |
678-73-9 |
|---|---|
Molecular Formula |
C5H3F9 |
Molecular Weight |
234.06 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5-nonafluoropentane |
InChI |
InChI=1S/C5H3F9/c6-1-3(9,10)5(13,14)4(11,12)2(7)8/h2H,1H2 |
InChI Key |
WBZPSSPFKFETDG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2,2,3,3,4,4,5-Nonafluoropentane can be synthesized through several methods, including direct fluorination and electrochemical fluorination. Direct fluorination involves the reaction of pentane with fluorine gas under controlled conditions, typically at low temperatures to prevent unwanted side reactions. Electrochemical fluorination, on the other hand, involves the use of an electrolytic cell where pentane is fluorinated in the presence of a fluorine-containing electrolyte .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale electrochemical fluorination due to its efficiency and scalability. This method allows for the continuous production of high-purity fluorinated compounds, which are then purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 1,1,2,2,3,3,4,4,5-Nonafluoropentane primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups, such as hydroxyl or amino groups .
Common Reagents and Conditions: Common reagents used in these substitution reactions include nucleophiles such as amines, phenoxides, and enolates. The reactions typically occur under mild conditions, often in the presence of a catalyst such as palladium or nickel .
Major Products: The major products formed from these reactions include various fluorinated derivatives, such as perfluorinated alcohols, amines, and ethers. These products retain the unique properties of the parent compound, such as high thermal stability and chemical inertness .
Scientific Research Applications
1,1,2,2,3,3,4,4,5-Nonafluoropentane has a wide range of applications in scientific research due to its unique properties. In chemistry, it is used as a solvent and reagent in various organic synthesis reactions. In biology and medicine, it is utilized in the development of fluorinated pharmaceuticals and imaging agents. In industry, it is employed in the production of high-performance materials, such as fluoropolymers and surfactants .
Mechanism of Action
The mechanism by which 1,1,2,2,3,3,4,4,5-Nonafluoropentane exerts its effects is primarily through its interaction with other molecules via van der Waals forces and dipole-dipole interactions. The presence of multiple fluorine atoms enhances these interactions, leading to increased stability and reactivity of the compound. The molecular targets and pathways involved in these interactions are often related to the specific application, such as binding to biological receptors in pharmaceuticals or interacting with other polymers in industrial applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2,2,3,3,4,4,5,5,5-Nonafluoropentane (CAS 756-13-8)
- Structure : Fluorination at carbons 2–5, with a trifluoromethyl (-CF₃) group at position 4.
- Application: Marketed as 3M™ Novec™ 1230 Fire Protection Fluid, it is a ketone derivative (CF₃CF₂C(O)CF(CF₃)₂) with low toxicity, non-conductivity, and high environmental compatibility.
- Key Properties: Boiling Point: ~49°C Viscosity: 0.6 cP at 25°C Safety: Not classified as hazardous; occupational exposure limit (OEL) of 150 ppm .
1,1,2,2,3,3,4,4,5-Nonafluoro-5-(trifluoromethyl)cyclopentane (CAS 1805-22-7)
- Structure : Cyclic analog with a trifluoromethyl group.
- Properties :
- Boiling Point: 48°C
- Density: 1.72 g/cm³
- Refractive Index: 1.267
- Use : Industrial applications requiring inert, high-density fluids .
3,3,4,4,5,5,5-Heptafluoro-1-pentene (CAS 71164-40-4)
- Structure : Unsaturated analog with seven fluorine atoms.
- Properties :
- Molecular Weight: 196.07 g/mol
- Reactivity: Undergoes addition reactions due to the double bond.
- Application : Intermediate in synthesizing fluoropolymers .
Functional Group Derivatives
Perfluorobutanesulfonic Acid (PFBS)
- Structure : Fully fluorinated butane chain with a sulfonic acid group.
- Properties: Persistence: High environmental stability.
- Regulatory Status : Subject to restrictions under EU REACH .
Perfluorooctanoic Acid (PFOA)
- Structure : Eight-carbon chain with a carboxylic acid group.
- Properties :
Comparative Data Table
Key Research Findings
Synthetic Pathways: 2,2,3,3,4,4,5,5,5-Nonafluoropentane is a precursor to octafluoroalkenes (e.g., 2,3,3,4,4,5,5,5-octafluoro-1-pentene) via dehydrofluorination over fluorided alumina .
Environmental Impact: Shorter-chain fluorinated compounds like PFBS and Novec™ 1230 are preferred over PFOA due to lower bioaccumulation .
Thermal Stability : Cyclic fluorinated compounds (e.g., perfluoromethylcyclopentane) exhibit higher density and thermal stability compared to linear analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
